8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 117723-68-9
VCID: VC0039877
InChI: InChI=1S/C16H23FN4O2/c1-3-7-20-14-12(15(22)21(8-4-2)16(20)23)18-13(19-14)10-5-6-11(17)9-10/h10-11H,3-9H2,1-2H3,(H,18,19)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F
Molecular Formula: C16H23FN4O2
Molecular Weight: 322.38 g/mol

8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 117723-68-9

Main Products

VCID: VC0039877

Molecular Formula: C16H23FN4O2

Molecular Weight: 322.38 g/mol

8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione - 117723-68-9

CAS No. 117723-68-9
Product Name 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C16H23FN4O2
Molecular Weight 322.38 g/mol
IUPAC Name 8-(3-fluorocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C16H23FN4O2/c1-3-7-20-14-12(15(22)21(8-4-2)16(20)23)18-13(19-14)10-5-6-11(17)9-10/h10-11H,3-9H2,1-2H3,(H,18,19)
Standard InChIKey FXAHKKPGGSARCX-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F
Synonyms 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
PubChem Compound 629489
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator